![molecular formula C18H30BNO4 B2698087 (1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate CAS No. 1421281-30-2](/img/structure/B2698087.png)

(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

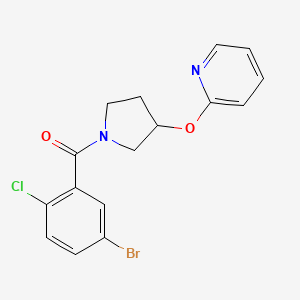

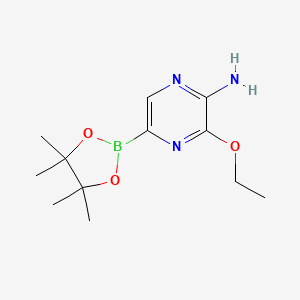

This compound is an organic molecule that contains a bicyclic structure (azabicyclo[3.2.1]oct-3-ene), a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and a carboxylate ester group (tert-butyl ester). The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The bicyclic structure could potentially impart interesting biological activity, depending on the exact configuration and the presence of other functional groups .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a bicyclic ring system, a boronic ester group, and a carboxylate ester group. The exact 3D structure would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis

The boronic ester group in this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The carboxylate ester group could potentially be hydrolyzed under acidic or basic conditions to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the boronic ester and carboxylate ester groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Enantioselective synthesis involves creating compounds with specific spatial arrangements, which is vital in pharmaceuticals and other applications. A study described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This process involved an iodolactamization yielding a highly functionalized compound related to the one (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds provides insights into chemical behavior and potential applications. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was analyzed using X-ray diffraction, contributing to our understanding of similar structures (Moriguchi et al., 2014).

Application in Complex Synthesis

These compounds are often used as intermediates in the synthesis of more complex molecules. For example, they play a role in the synthesis of 3-amino-3-deoxy-D-altrose derivatives, showcasing their importance in creating biologically active molecules (Nativi et al., 1989).

Investigation in Reaction Pathways

Understanding the reaction mechanisms involving these compounds can lead to discoveries of new synthetic pathways. A study explored a non-synchronous reaction pathway, showing the versatility of these compounds in chemical reactions (MacorJohn et al., 1998).

Development of New Synthesis Methods

Research continues to develop new methods for synthesizing these compounds, as seen in the synthesis of optically active bicyclo[4.3.0]nonenone derivatives. Such developments are crucial for advancing drug design and other applications (Mukai et al., 1999).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its biological activity and chemical reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have biological activity that could be explored in drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h10,13-14H,8-9,11H2,1-7H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHGCLCLMOCPCQ-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H](C2)N3C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2698004.png)

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)

![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)